molecular formula C14H12N2O2S B2510054 1-(4-cyanophenyl)-N-phenylmethanesulfonamide CAS No. 1040026-51-4

1-(4-cyanophenyl)-N-phenylmethanesulfonamide

Cat. No. B2510054
CAS RN: 1040026-51-4
M. Wt: 272.32
InChI Key: WDPGAIBOENDKQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phenylmethanesulfonamide Derivatives : The study by Yu. A. Aizina, G. Levkovskaya, and I. Rozentsveig (2012) focused on the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrating the high reactivity of the product in alkylation reactions with various organic compounds. This research highlights the potential for creating a wide range of phenylmethanesulfonamide derivatives with diverse applications in organic chemistry (Aizina, Levkovskaya, & Rozentsveig, 2012).

  • Preparation and Properties of Polymer Membranes : Meimei Guo et al. (2010) synthesized novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents, which were used to create proton exchange membranes for fuel cell applications. Their research showed that the sulfonation and hydrolysis of these polymers lead to membranes with high proton conductivities, showcasing the material's potential in energy applications (Guo et al., 2010).

  • Electron-Transfer Reactions in Organic Chemistry : The study by E. Hasegawa et al. (1997) explored the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors. This research contributes to understanding the mechanisms of electron-transfer reactions in organic compounds, highlighting the potential applications in organic synthesis and the development of new chemical reactions (Hasegawa et al., 1997).

Applications in Catalysis and Enzyme Inhibition

  • Asymmetric Cyclopropanation Catalysis : H. Davies et al. (1996) conducted a study on Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This research is significant for its contribution to asymmetric synthesis, particularly in the practical enantioselective synthesis of cyclopropane-based amino acids, which are valuable in various chemical and pharmaceutical applications (Davies et al., 1996).

  • Carbonic Anhydrase Inhibitors : J. Winum et al. (2006) researched the development of carbonic anhydrase inhibitors using N-cyanomethyl aromatic sulfonamides. This study is crucial for medicinal chemistry, particularly in designing new inhibitors targeting various human isoforms of carbonic anhydrase, an enzyme implicated in several physiological and pathological processes (Winum et al., 2006).

Safety and Hazards

The safety data sheet for 4-Cyanophenyl isocyanate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(4-cyanophenyl)-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h1-9,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPGAIBOENDKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyanophenyl)-N-phenylmethanesulfonamide

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